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Compound of Interest

2-(3-(Benzyloxy)-2-oxoazepan-1-
Compound Name:

yl)acetic acid
CAS No.: 2080412-76-4

Cat. No.: B2905228

Get Quote

\ J

Core Scaffold Analysis & Synthetic Methodologies for Drug Discovery

Executive Summary

3-benzyloxy-e-caprolactam acetic acid (systematically: 2-(3-(benzyloxy)-2-oxoazepan-1-
yl)acetic acid) acts as a critical intermediate in the synthesis of metalloprotease inhibitors and
constrained peptide analogs. The 7-membered lactam ring (e-caprolactam) serves as a rigid
backbone that restricts the conformational freedom of the peptide chain, mimicking a

-turn secondary structure. The 3-benzyloxy group functions as a masked hydroxyl or amino
functionality (depending on downstream transformation), while the N-acetic acid moiety
typically serves as a zinc-binding group (ZBG) or a linker for peptide elongation.

Key Applications

o Dual ACE/NEP Inhibitors: Precursor to mercaptoacyl! lactams (e.g., Omapatrilat analogs) for
treating hypertension.
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e Peptidomimetics: Mimics the Gly-Ser or Gly-Cys dipeptide turn, stabilizing bioactive
conformations.

» Protease Recognition: The hydrophobic benzyl ether facilitates binding to the S1'
hydrophobic pocket of target enzymes.

Chemical Structure & Conformational Logic

The scaffold consists of a semi-rigid azepane-2-one ring. The stereochemistry at C3 is pivotal
for biological activity, often requiring enantiopure synthesis starting from the chiral pool (e.g., L-
Lysine).

Structural Diagram (DOT Visualization)

The following diagram illustrates the core structure and its functional zones.
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Caption: Functional decomposition of the 3-benzyloxy-e-caprolactam scaffold showing the
pharmacophoric contributions of the C3 and N1 substituents.

Synthetic Protocols

This section details the synthesis of the scaffold starting from L-Lysine, ensuring optical purity.

Phase 1: Synthesis of the Chiral Lactam Core (3-
Benzyloxy-g-caprolactam)

Principle: Diazotization of L-Lysine retains the chiral center (with inversion or retention
depending on conditions) to form a-hydroxy-ge-amino acid, followed by cyclization and O-
protection.
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Step Reagent/Condition Mechanism

Conversion of a-NHz to a-OH
1.[1] Diazotization NaNOz, Hz2S0a4, 0°C (Retention of config via double
inversion or direct substitution).

Thermal lactamization of 6-
2. Cyclization Xylene, Reflux (-H20) amino-2-hydroxyhexanoic acid

to 3-hydroxy-e-caprolactam.

Benzyl Bromide (BnBr), NaH, O-Alkylation to form 3-

3. Protection
DMF benzyloxy-e-caprolactam.

Phase 2: N-Functionalization (Introduction of Acetic
Acid)

Objective: Attach the carboxymethyl group to the lactam nitrogen.
Protocol:

+ Reagents: 3-benzyloxy-¢e-caprolactam (1.0 eq), Sodium Hydride (NaH, 60% disp, 1.2 eq),
tert-butyl bromoacetate (1.1 eq), THF (anhydrous).

e Procedure:

[¢]

Cool a solution of 3-benzyloxy-¢-caprolactam in dry THF to 0°C under Argon.

Add NaH portion-wise. Stir for 30 min to generate the lactam anion (evolution of Hz gas).

[¢]

[e]

Add tert-butyl bromoacetate dropwise.

o

Warm to room temperature and stir for 4—6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

[¢]

Quench with sat. NH4Cl, extract with EtOAc, dry over MgSOa.

o Deprotection (Optional for Acid): Treat the tert-butyl ester with TFA/DCM (1:1) for 2 hours to
yield the free acid: 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid.
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Synthetic Workflow Diagram
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Caption: Step-wise synthetic route from Chiral Pool (L-Lysine) to the target N-acetic acid
derivative.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCls)

o Aromatic Region:
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7.30-7.40 (m, 5H, Ph-H) — confirms Benzyloxy group.

e Benzylic Protons:

4.55 (d, 1H) and 4.70 (d, 1H) — AB system of O-CHz-Ph.

e Lactam C3-H:

3.85 (dd, 1H) — Alpha proton, shift indicates O-substitution.

e N-CH2-COOH:

4.10 (d, 1H) and 4.35 (d, 1H) — AB system due to ring chirality.

e Ring Protons: Multiplets at

1.5-3.5 (8H) corresponding to the caprolactam methylene envelope.

Mass Spectrometry (ESI-MS)

e Positive Mode:

and

o Fragmentation: Loss of benzyl group (

) is a common diagnostic fragment.

Biological & Medicinal Utility[2][3][4]
A. Metalloprotease Inhibition (ACE | NEP)

The N-acetic acid group mimics the C-terminal carboxylate of peptide substrates, coordinating
the active site Zinc ion (

). The 3-benzyloxy group occupies the
subsite.

e Optimization: The benzyl group is often removed (
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) to yield the free hydroxyl, which can be converted to a thiol (-SH) via Mitsunobu reaction
(thioacetate) to create potent inhibitors like Omapatrilat analogs [1].

B. Peptidomimetics (Freidinger Lactams)
This scaffold restricts the

(psi) and

(phi) torsion angles of the peptide backbone.

o Constraint: The 7-membered ring forces the

bond into a fixed conformation, reducing the entropy penalty upon binding to receptors.

o Application: Used in the design of Substance P antagonists and Growth Hormone
Secretagogues [2].

Safety & Handling

o Reactivity: The N-alkylation step uses Sodium Hydride (NaH), which is pyrophoric and
evolves hydrogen gas. Perform in a well-ventilated fume hood under inert atmosphere
(Argon/Nitrogen).

o Toxicity: Benzyl bromide is a potent lachrymator. Handle with double gloves and eye
protection.

o Storage: The final acid derivative is stable at

but should be protected from moisture to prevent hydrolysis of the amide bond (though
lactams are generally stable).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 3-Benzyloxy-e-Caprolactam Acetic
Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
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caprolactam-acetic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905228?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

